molecular formula C15H11BrO3 B091905 3'-(Benzoyloxy)-2-bromoacetophenone CAS No. 139-27-5

3'-(Benzoyloxy)-2-bromoacetophenone

Cat. No. B091905
CAS RN: 139-27-5
M. Wt: 319.15 g/mol
InChI Key: NBQCBERBYQMIFD-UHFFFAOYSA-N
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Description

Benzophenone derivatives are a group of compounds that have garnered significant interest due to their biological activity and their use in various applications, such as in sunscreens as UV filters. The compound of interest, 3'-(Benzoyloxy)-2-bromoacetophenone, is related to this class of compounds and is expected to possess similar chemical characteristics and reactivity.

Synthesis Analysis

The synthesis of benzophenone derivatives can be complex, involving multiple steps and specific enzymes. For instance, benzophenone synthase (BPS) is an enzyme that catalyzes the formation of the C13 skeleton of benzophenone derivatives by condensing benzoyl-CoA with malonyl-CoAs to give trihydroxybenzophenones . Although the specific synthesis of 3'-(Benzoyloxy)-2-bromoacetophenone is not detailed in the provided papers, the general methodologies applied to benzophenone derivatives could be relevant.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives is characterized by a benzoyl group attached to a phenone structure. The presence of substituents like hydroxyl groups can significantly affect the molecular geometry and electronic properties, as seen in the study of 2,4-dihydroxy-benzophenone . Theoretical studies, such as those using density functional theory (DFT), can predict the stability and planarity of these molecules, which is crucial for understanding their reactivity and interactions .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions, including complexation with metals, as demonstrated by the reaction between AlCl3 and 2,4-dihydroxy-benzophenone . The oxidation of α-benzoyl-o-hydroxyacetophenones using iodobenzene diacetate in methanolic potassium hydroxide provides a method for synthesizing related compounds such as 2-benzoylcoumaran-3-ones . These reactions are indicative of the reactivity of the benzophenone core and its potential to form new compounds with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives are influenced by their molecular structure. For example, the Schiff base ligand 2-hydroxyacetophenone benzoylhydrazone exhibits non-linear optical properties, which suggests that similar benzophenone derivatives could also be candidates for nonlinear optical materials . The determination of benzophenone-3 and its metabolites in human serum and urine samples has been achieved through various analytical methods, including high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), indicating the compound's stability and the ability to monitor its bioavailability .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

  • Synthesis of Pharmacologically Active Compounds: Azevedo et al. (2006) developed a novel synthesis of α-bromoacetophenones, including compounds similar to 3'-(Benzoyloxy)-2-bromoacetophenone. These compounds serve as precursors for the synthesis of benzoylbenzofurans, which have significant pharmacological properties like coronary artery dilation and analgesic action. The method offers a straightforward approach to synthesizing these pharmacologically relevant compounds with improved yield and selectivity (Azevedo et al., 2006).

Environmental Science

  • Photocatalytic Degradation of Organic Pollutants: Zúñiga-Benítez et al. (2016) investigated the photocatalytic degradation of Benzophenone-3, a compound structurally similar to 3'-(Benzoyloxy)-2-bromoacetophenone, using titanium dioxide particles. The study aimed at optimizing degradation conditions to mitigate the compound's endocrine-disrupting effects in water bodies. This research underscores the potential environmental applications of related compounds in water treatment technologies (Zúñiga-Benítez, Aristizábal-Ciro, & Peñuela, 2016).

Material Science

  • Synthesis of Liquid Crystalline Compounds: Lu Zhu (2007) explored the synthesis of novel liquid crystalline aromatic quinone compounds, demonstrating how derivatives of benzoyloxyacetophenone can be used to develop materials with unique phase behavior. This research contributes to the development of advanced materials for display technologies and other applications where liquid crystalline properties are desirable (Zhu Lu, 2007).

Environmental Toxicology

  • Endocrine-Disrupting Effects and Environmental Risks: Kim and Choi (2014) provided a comprehensive review of the occurrences, toxicities, and ecological risks of Benzophenone-3, which shares a benzoyl group with 3'-(Benzoyloxy)-2-bromoacetophenone. The review highlights concerns over the compound's widespread presence in aquatic environments and potential impacts on human health and ecosystems, pointing towards the need for continued research into safer and more environmentally friendly UV filters (Kim & Choi, 2014).

Safety And Hazards

As with any chemical compound, the safety and hazards would depend on the specific properties of the compound. It’s important to handle all chemical compounds with appropriate safety measures .

Future Directions

Future research could involve exploring the potential applications of this compound, such as its possible use in the synthesis of other organic compounds or potential biological activity .

properties

IUPAC Name

[3-(2-bromoacetyl)phenyl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrO3/c16-10-14(17)12-7-4-8-13(9-12)19-15(18)11-5-2-1-3-6-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQCBERBYQMIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80930270
Record name 3-(Bromoacetyl)phenyl benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-(Benzoyloxy)-2-bromoacetophenone

CAS RN

139-27-5
Record name 1-[3-(Benzoyloxy)phenyl]-2-bromoethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, benzoate
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Record name 3-(Bromoacetyl)phenyl benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Benzoyloxy-2-bromoacetophenone
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